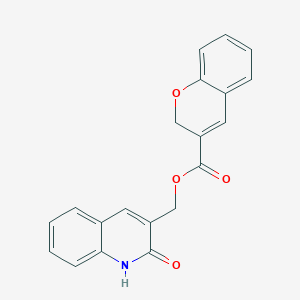
(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline derivatives with 2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as piperidine or triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share the quinoline core and have been studied for their acetylcholinesterase inhibitory activity.
4-hydroxy-2-quinolones: These compounds are structurally similar and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined quinoline and chromene structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C20H15NO4 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H15NO4/c22-19-15(9-13-5-1-3-7-17(13)21-19)11-25-20(23)16-10-14-6-2-4-8-18(14)24-12-16/h1-10H,11-12H2,(H,21,22) |
InChI Key |
UYCAIXXIOYVXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















